
Furanoeremophilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furanoeremophilane belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in giant butterbur and green vegetables. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
Synthesis and Chemical Composition
- Synthesis Approaches : Furanoeremophilane, a naturally occurring sesquiterpenoid, has been synthesized through novel routes, such as the one involving Stille coupling of a 2-furylstannane with cyclohexylmethyl bromide, followed by intramolecular formylation (Shanmugham & White, 2004).
- Chemical Diversity and Taxonomy : Investigations into various Senecio species have revealed a diversity of furanoeremophilanes, which are useful in chemotaxonomy and understanding the chemical diversity in plant species. These studies also contribute to new classifications based on chemical data (Bohlmann, Zdero, Bergert, Suwita, Mahanta, & Jeffrey, 1979).
Biogenetic Relationships and Chemical Studies
- Biogenetic Relationships : Research exploring the photosensitized oxidation of this compound-type sesquiterpenes has provided insights into their biogenetic relationships and structure-activity relationships (Li, Wang, Luo, Li, & Zhu, 2006).
- Genetic and Chemical Differentiation : The chemical composition of furanoeremophilanes in different species, such as in Ligularia hodgsonii, has been linked to genetic differentiation, suggesting an ecological advantage in their production (Torihata, Chao, Kuroda, Hanai, Hirota, & Gong, 2009).
Structural Analysis and Derivatives
- Structural Elucidation : Advances in spectroscopic methods have enabled the detailed structural elucidation of this compound and its derivatives, aiding in the understanding of their chemical properties (Nagano, Kuroda, Moriyama, Tsuyuki, & Takahashi, 1982).
- New Derivatives Discovery : The ongoing discovery of new this compound derivatives in various plant species contributes to a deeper understanding of natural product chemistry and potential applications (Shi, Zhao, Zhang, & Huang, 2008).
properties
CAS RN |
6750-13-6 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran |
InChI |
InChI=1S/C15H22O/c1-10-9-16-14-7-12-6-4-5-11(2)15(12,3)8-13(10)14/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
LCYZOSVRKHROOX-UHFFFAOYSA-N |
SMILES |
CC1CCCC2C1(CC3=C(C2)OC=C3C)C |
Canonical SMILES |
CC1CCCC2C1(CC3=C(C2)OC=C3C)C |
synonyms |
furanoeremophilane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



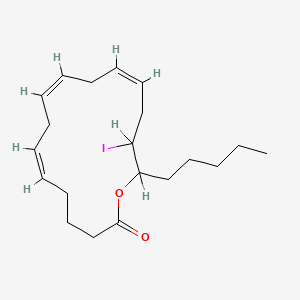
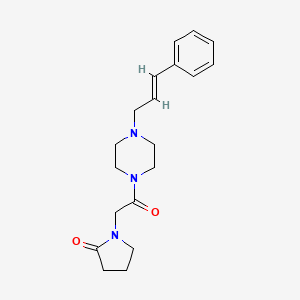
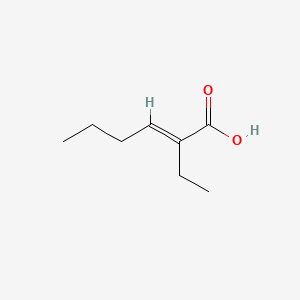
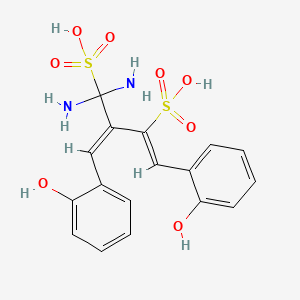

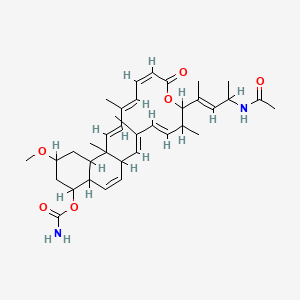
![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)

![[6-[5-acetyloxy-6-[[(14E)-7-acetyloxy-2-(acetyloxymethyl)-3-ethyl-8,12,16-trimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1240260.png)


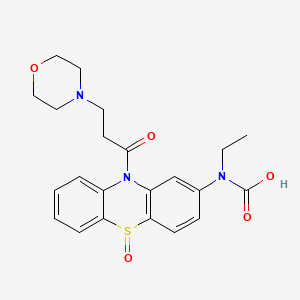
![2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B1240267.png)
![1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1240268.png)